molecular formula C10H15NS B1354611 2-(tert-Butylthio)aniline CAS No. 51942-41-7

2-(tert-Butylthio)aniline

Cat. No.: B1354611
CAS No.: 51942-41-7
M. Wt: 181.3 g/mol
InChI Key: CDGJIZYNUMYKJN-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)aniline is an organic compound with the molecular formula C10H15NS. It is characterized by the presence of a tert-butylthio group attached to the aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-(tert-Butylthio)aniline has several applications in scientific research, including:

Safety and Hazards

The safety information for “2-(tert-Butylthio)aniline” indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302, which typically indicates that the substance is harmful if swallowed .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(tert-Butylthio)aniline . These factors can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(tert-Butylthio)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with tert-butylthiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(tert-Butylthio)aniline include:

Uniqueness

This compound is unique due to the presence of the tert-butylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

2-tert-butylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGJIZYNUMYKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505558
Record name 2-(tert-Butylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51942-41-7
Record name 2-(tert-Butylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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